

2-Methyl-5-phenylfuran-3-carboxylic acid and its derivatives

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Compound of Interest

Compound Name: 2-Methyl-5-phenylfuran-3-carboxylic acid

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An In-depth Technical Guide to **2-Methyl-5-phenylfuran-3-carboxylic Acid** and its Derivatives

Introduction

The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a privileged scaffold in medicinal chemistry and drug discovery.^[1] Its unique electronic characteristics and versatile reactivity have established it as a core component in numerous therapeutic agents.^[1] ^[2] Furan derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^[1]^[3] The furan nucleus can also serve as a bioisostere for phenyl rings, offering different steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.^[2]

This technical guide provides a comprehensive overview of **2-Methyl-5-phenylfuran-3-carboxylic acid**, a specific furan derivative, and the broader class of related compounds. It is intended for researchers, scientists, and drug development professionals, covering the synthesis, chemical properties, biological activities, and therapeutic potential of this chemical family.

Physicochemical Properties of the Core Scaffold

2-Methyl-5-phenylfuran-3-carboxylic acid (CAS: 108124-17-0) serves as the parent structure for a variety of derivatives.^[4]^[5] Its fundamental properties are summarized below, providing a baseline for understanding its chemical behavior and potential for modification.

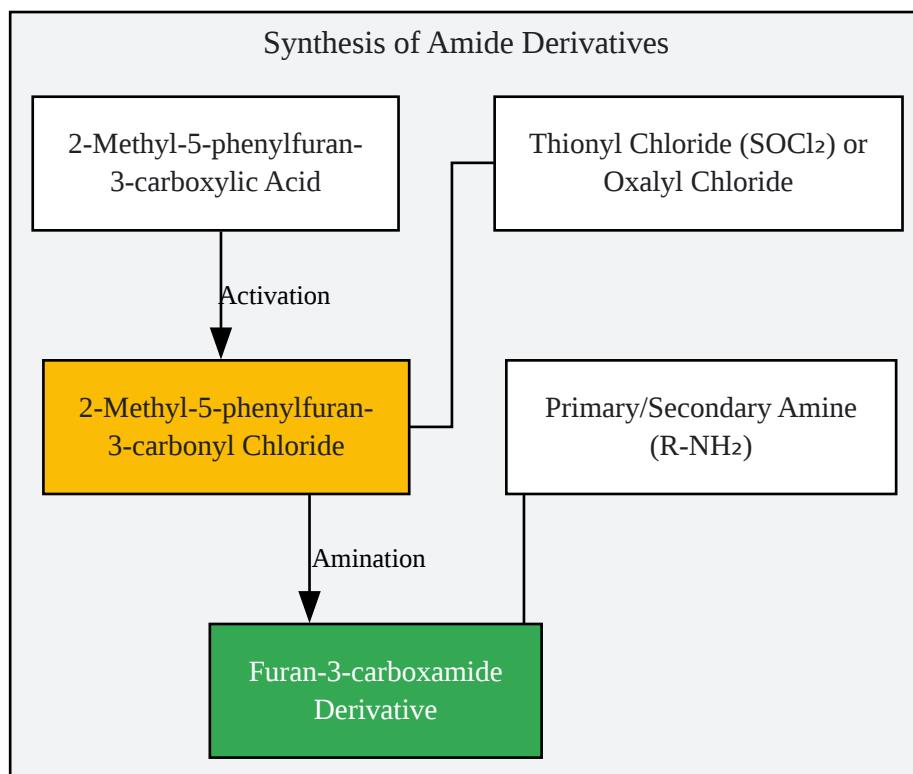
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ O ₃	[4] [6]
Molecular Weight	202.21 g/mol	[4] [6]
Appearance	Light yellow, crystalline powder	[4]
Canonical SMILES	CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O	[4]
InChI Key	VLMNACSEESRUAK-UHFFFAOYSA-N	[6]
Topological Polar Surface Area	50.4 Å ²	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	2	[4]
Predicted pKa	4.34 ± 0.26	[4]

Synthesis and Derivatization

The synthesis of substituted furans can be achieved through several classical methods. While a specific protocol for **2-Methyl-5-phenylfuran-3-carboxylic acid** is not detailed in the provided search results, established reactions like the Paal-Knorr and Feist-Benary syntheses provide a conceptual basis.[\[7\]](#) The carboxylic acid moiety on the furan ring is a key functional handle for creating a diverse library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).

General Synthetic Workflow

A common derivatization strategy involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a nucleophile (e.g., an amine) to form an amide. This workflow is a fundamental approach in medicinal chemistry to modify a lead compound's properties.



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General workflow for the synthesis of furan-3-carboxamide derivatives.

Biological Activity and Therapeutic Potential

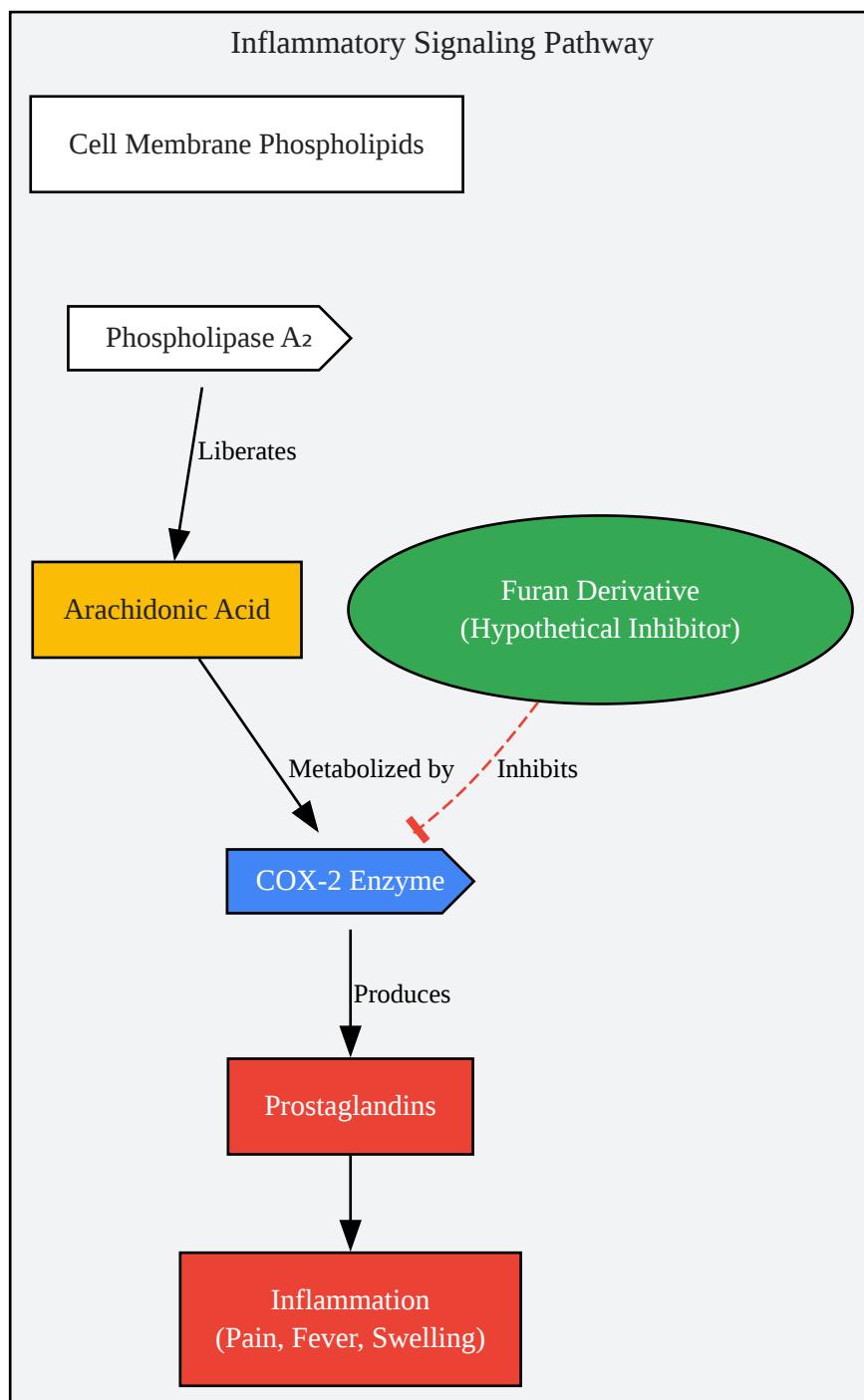
The furan scaffold is a key pharmacophore in numerous compounds with significant biological activity.^[1] Derivatives have shown potential across several therapeutic areas, including oncology, infectious diseases, and inflammation.^[1]

Anticancer Activity

A number of furan derivatives have been synthesized and evaluated as potential anticancer agents.^[1] Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.^[1] For instance, a series of anthra[2,3-b]furan-3-carboxamides, derived from a furan-3-carboxylic acid scaffold, demonstrated high antiproliferative potency against various tumor cell lines, including drug-resistant ones.^[8]

Anti-inflammatory Activity

The furan ring is present in several anti-inflammatory drugs.^[1] A common mechanism for these compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade.^[1] Pyrrole-based compounds, which are structurally related to furans, have also been investigated as potent COX inhibitors and anti-inflammatory agents.^[9]



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Hypothetical inhibition of the COX-2 pathway by a furan derivative.

Antimicrobial Activity

Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties.^[1] The nitrofurans, for example, are a well-established class of antibiotics where the furan ring is crucial for the reductive activation of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and other macromolecules.^{[2][10]} In the realm of antifungal agents, derivatives such as 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one have shown a potent effect against *Aspergillus fumigatus*.^[11]

Quantitative Data on Furan Derivatives

While specific quantitative data for **2-Methyl-5-phenylfuran-3-carboxylic acid** is not readily available in the search results, data from related furan, benzimidazole, and oxazole derivatives can illustrate the therapeutic potential of such heterocyclic scaffolds. The following tables summarize reported biological activities.

Table 1: Anticancer Activity of Selected Heterocyclic Compounds

Compound	Substituent	Cancer Cell Line	Activity (GI ₅₀ / IC ₅₀)	Source
Benzimidazole Acid (1h)	3,4-dihydroxy phenyl	MCF7 (Breast)	9.23 μM	[12]
Benzimidazole Ester (2e)	2-hydroxy-5-fluoro phenyl	MCF7 (Breast)	0.18 μM	[12]
Furan Carboxamide (3d)	(S)-3-aminopyrrolidine	Various tumor lines	Submicromolar	[8]

| Triazole Derivative (3d) | Phenyl | HepG2 (Liver) | 2.88 μM | [13] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

Compound	Assay	Target/Model	Activity (IC ₅₀ / EC ₅₀)	Source
Pyrrole Acid (3f)	Carrageenan Paw Edema	Wistar Rats	Significant edema reduction	[9][14]
Oxazole Carboxamide (29)	DGAT-1 Enzyme Assay	DGAT-1	57 nM	[15]

| Oxazole Carboxamide (29) | Triglyceride Formation | CHO-K1 Cells | 0.5 μ M | [15] |

Table 3: Antimicrobial Activity

Compound	Substituent	Microorganism	Activity (MIC / Value)	Source
Furan-2-carboxylate Amide	Indole-ethyl-amino-methyl	S. aureus	1.00 μ g/mL	[16]
Furan-2-one Derivative	3,4-dichlorophenyl	A. fumigatus	1.34 μ g/mL	[11]

| Thiazolopyridine (3g) | 4-chlorophenyl | P. aeruginosa | 0.21 μ M | [17] |

Experimental Protocols

Detailed, reproducible experimental protocols are critical for drug discovery and development. The following sections outline generalized methodologies for the synthesis and evaluation of furan derivatives based on common practices in the field.

General Protocol for Amide Synthesis

This protocol describes a general method for coupling a furan carboxylic acid with an amine.

- Reaction Setup: To a stirred solution of the desired amine (1.0 mmol) in an anhydrous solvent such as dichloromethane (10 mL) at 0 °C, add a base like pyridine (3.0 mmol).[1]
- Acid Chloride Formation/Addition: In a separate flask, the furan carboxylic acid can be converted to its corresponding acid chloride using a reagent like thionyl chloride. Alternatively, a peptide coupling agent can be used. The activated acid (or acid chloride, e.g., furan-2-carbonyl chloride, 1.5 mmol) is then slowly added to the amine solution.[1]
- Reaction Execution: The resulting mixture is stirred, often at 0 °C for a few hours, and then allowed to warm to room temperature to proceed to completion (monitored by TLC).[1]
- Work-up: The reaction mixture is partitioned between water and an organic solvent like dichloromethane. The organic phase is collected.[1]
- Purification: The collected organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final amide.[1]

General Protocol for In Vitro Anticancer Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

- Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[16]
- Compound Treatment: The synthesized furan derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).[16]
- MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

- Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The results are used to calculate the percentage of cell viability compared to an untreated control. The IC_{50} (or GI_{50}) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting viability against compound concentration.[12][16]

Conclusion

2-Methyl-5-phenylfuran-3-carboxylic acid and its derivatives belong to a class of compounds with significant and diverse pharmacological potential. The furan scaffold is a versatile building block, and modifications, particularly at the carboxylic acid position, can lead to potent agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][3] While further research is needed to fully elucidate the specific activities and mechanisms of **2-Methyl-5-phenylfuran-3-carboxylic acid** itself, the broader family of furan compounds represents a promising area for the development of novel therapeutics. The synthetic accessibility and amenability to structural modification make this scaffold an attractive starting point for drug discovery campaigns targeting a range of human diseases.

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